2-methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Description
Chemical Structure and Key Features 2-Methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS: 1036990-20-1) is a boron-containing acetamide derivative with the molecular formula C₁₅H₂₂BNO₄ and molecular weight 291.15 g/mol . Its structure comprises:
- A tetramethyl-1,3,2-dioxaborolane ring, a pinacol boronate ester group, at the para position of the phenyl ring.
- A 2-methyl substituent on the phenyl ring (ortho to the boronate group).
- A 2-methoxyacetamide moiety attached to the phenyl ring’s nitrogen.
This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and materials research .
Properties
IUPAC Name |
2-methoxy-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-11-9-12(7-8-13(11)18-14(19)10-20-6)17-21-15(2,3)16(4,5)22-17/h7-9H,10H2,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVGMYHVIUGLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate amine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields boronic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug development . The compound’s ability to undergo various chemical transformations also makes it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogues and their properties:
Physicochemical Properties
- Solubility: The 2-methoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO, dioxane) compared to non-methoxy analogues like N-(2-boronophenyl)acetamide .
- Stability : Boronate esters are sensitive to hydrolysis, but the tetramethyl-dioxaborolane group enhances stability under ambient conditions relative to free boronic acids .
Spectroscopic Characterization
- 1H NMR : The target compound shows distinct signals at:
- IR : Strong absorption at ~1340 cm⁻¹ (B–O stretching) and ~1650 cm⁻¹ (amide C=O) .
Research Findings and Challenges
- Reactivity : The ortho-methyl group in the target compound reduces steric hindrance during Suzuki coupling compared to meta-substituted analogues, improving reaction yields .
- Limitations : Hydrolysis of the boronate ester under acidic conditions limits use in aqueous media. Newer analogues with trifluoroborate (BF₃K) groups address this issue but require additional synthetic steps .
Biological Activity
2-Methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide, commonly referred to as compound 2246691-80-3, is a synthetic organic compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 305.18 g/mol. Its structure features a methoxy group and a dioxaborolane moiety, which are critical for its biological activity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H24BNO4 |
| Molecular Weight | 305.18 g/mol |
| CAS Number | 2246691-80-3 |
| Storage Conditions | 2-8 °C |
Research indicates that compounds containing dioxaborolane groups exhibit notable biological activities due to their ability to participate in various chemical reactions, including palladium-catalyzed cross-coupling reactions. This characteristic makes them valuable as ligands in drug design and development.
Anticancer Activity
Recent studies have focused on the anticancer properties of similar compounds. For instance, derivatives of dioxaborolane have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications on the phenyl ring can significantly enhance the potency of these compounds against cancer cells.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of related compounds against human cancer cell lines (e.g., MCF7 for breast cancer), it was found that specific structural modifications led to increased inhibition rates:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 4.5 |
| Compound B | MCF7 | 12.0 |
| 2-Methoxy-N-[...] | MCF7 | TBD |
Neuroprotective Effects
Emerging research has also suggested potential neuroprotective effects of dioxaborolane derivatives in models of neurodegeneration. These compounds may mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any new compound. Preliminary studies on similar compounds indicate moderate solubility and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Table 2: ADMET Properties (Hypothetical)
| Property | Value |
|---|---|
| Solubility | Moderate |
| Membrane Permeability | High |
| CYP450 Interaction | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
